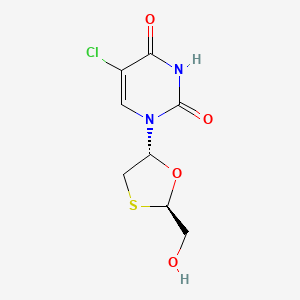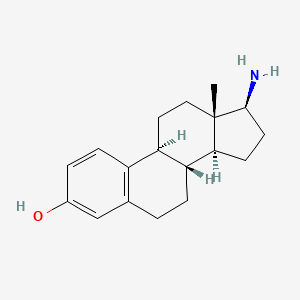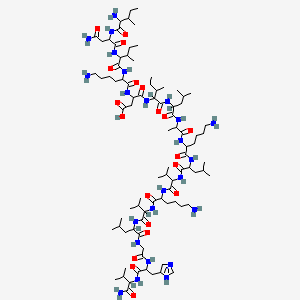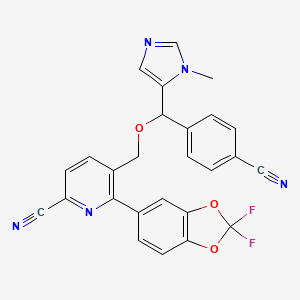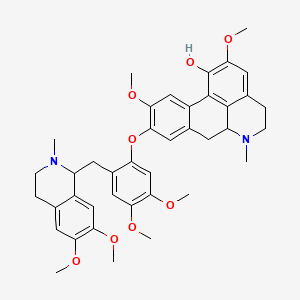
Thalictropine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thalictropine can be synthesized through the oxidative coupling of tetrahydroisoquinoline units. One method involves the use of vanadium oxytrifluoride as an oxidizing agent . This reaction yields aporphine-proaporphine dimers, which include this compound, as separable diastereomers .
Industrial Production Methods: Extraction from these plants remains the primary source of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Thalictropine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Vanadium oxytrifluoride is commonly used for oxidative coupling.
Reduction: Standard reducing agents like sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products Formed: The major products formed from these reactions include various aporphine derivatives, which exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Thalictropine exerts its effects through various molecular targets and pathways. It has been shown to inhibit macromolecular biosynthesis, including DNA, RNA, and protein synthesis, by interfering with the incorporation of nucleotides . This mechanism is particularly relevant in its antitumor activity, where it suppresses the growth of cancer cells .
Comparación Con Compuestos Similares
- Thalictrogamine
- Thalipine
- Pennsylvanine
- Pennsylvanamine
Comparison: Thalictropine is unique among its similar compounds due to its specific structural features and pharmacological activities. While other compounds like thalictrogamine and thalipine share similar aporphine-benzylisoquinoline structures, this compound’s distinct reactivity and biological effects set it apart .
Propiedades
Número CAS |
39032-60-5 |
|---|---|
Fórmula molecular |
C40H46N2O8 |
Peso molecular |
682.8 g/mol |
Nombre IUPAC |
9-[2-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-4,5-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C40H46N2O8/c1-41-11-9-22-15-31(44-3)33(46-5)19-26(22)28(41)14-25-18-32(45-4)35(48-7)21-30(25)50-36-17-24-13-29-38-23(10-12-42(29)2)16-37(49-8)40(43)39(38)27(24)20-34(36)47-6/h15-21,28-29,43H,9-14H2,1-8H3 |
Clave InChI |
DRACRVAKPKYPSB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


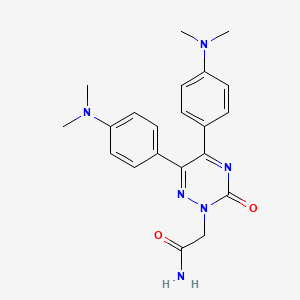
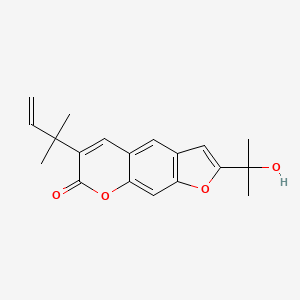
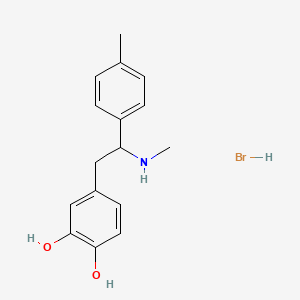
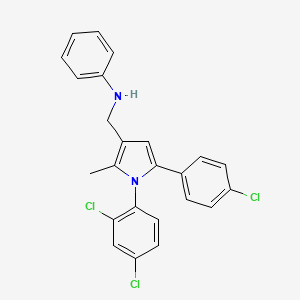
![13-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784359.png)
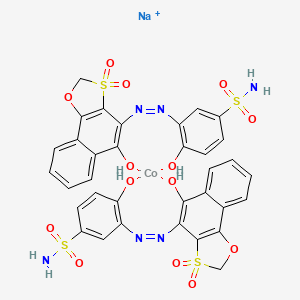
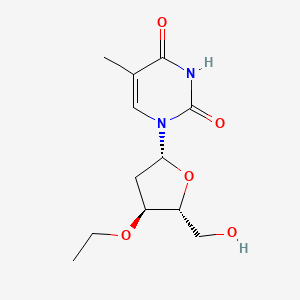
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)
